molecular formula C11H11NO B148666 1,4-Dimethylquinolin-2(1h)-one CAS No. 2584-47-6

1,4-Dimethylquinolin-2(1h)-one

Cat. No. B148666
CAS RN: 2584-47-6
M. Wt: 173.21 g/mol
InChI Key: CEONKCOBRZOYJS-UHFFFAOYSA-N
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Description

1,4-Dimethylquinolin-2(1h)-one is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and are found in various natural and synthetic compounds with pharmaceutical relevance.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of tetrahydroisoquinoline derivatives, which are structurally related to 1,4-dimethylquinolin-2(1h)-one, has been reported using the Pummerer reaction as a key step, starting from compounds such as alaninol and 1-phenylethylamine . Another method involves the synthesis of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones through a series of reactions including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation . Additionally, 1,3-dibromo-5,5-dimethylhydantoin (DBH) has been used as a catalyst for the synthesis of polyhydroquinoline derivatives through one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. In the case of 2,6-dimethylquinolin-4(1H)-one, the molecule is planar with a dihedral angle between the planes of the two rings being very small, indicating the planarity of the molecule .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the Bischler-Napieralski reaction has been used to synthesize 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine . The mass spectrometric determination of the configuration of 4-substituted 1,2-dimethyl-4-hydroxydecahydroquinolines has provided insights into the fragmentation pathways under electron-impact, which is relevant for understanding the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the planarity of the molecule can affect its crystallization behavior, as seen in 2,6-dimethylquinolin-4(1H)-one, which crystallizes in the monoclinic space group P21/c . The presence of substituents on the quinoline core can also impact properties such as solubility, boiling point, and melting point, as well as biological activities like vasodilation and apoptosis induction .

Scientific Research Applications

Green Chemistry in Heterocyclic Compound Synthesis

1,4-Dimethylquinolin-2(1h)-one derivatives play a crucial role in green chemistry, particularly in the synthesis of heterocyclic compounds. Kamalifar and Kiyani (2019) demonstrated the synthesis of 1,4-naphthoquinone fused with tetrahydroquinolin-5(1H)-ones, emphasizing the use of non-toxic solvents and catalyst-free reactions. This approach aligns with the principles of green chemistry, offering simplicity, safety, and cost-effectiveness (Kamalifar & Kiyani, 2019).

Potential in Alzheimer's Disease Treatment

The 2-substituted 8-hydroxyquinolines, closely related to 1,4-dimethylquinolin-2(1h)-one, have been proposed for Alzheimer's disease treatment. Kenche et al. (2013) found that these compounds, including a therapeutic known as PBT2, can act as efficient metal chaperones, disaggregating amyloid plaques and inhibiting harmful redox chemistry in Alzheimer's disease models (Kenche et al., 2013).

Photocatalytic Activity and Reaction Mechanisms

The photocatalytic properties of 1,4-dimethylquinolin-2(1h)-one derivatives are notable. Ishida, Kikuchi, and Yamada (2013) discussed the synthesis of 4-hydroxyquinolin-2(1h)-one derivatives using silver-catalyzed reactions, highlighting the compounds' potential in light-mediated organic transformations (Ishida, Kikuchi, & Yamada, 2013).

Anticancer Potential and Drug Synthesis

Research by Sirisoma et al. (2009) identified derivatives of 1,4-dimethylquinolin-2(1h)-one as potent apoptosis inducers and effective anticancer agents, with high blood-brain barrier penetration. This highlights the potential of these compounds in the development of new cancer treatments (Sirisoma et al., 2009).

Antimicrobial Activity

El-Sonbati et al. (2016) investigated the antimicrobial properties of Schiff base supramolecular complexes, including 1,4-dimethylquinolin-2(1h)-one derivatives. These complexes showed activity against various bacterial and fungal species, indicating their potential in antimicrobial applications (El-Sonbati et al., 2016).

properties

IUPAC Name

1,4-dimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEONKCOBRZOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180492
Record name 2(1H)-Quinolinone, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,4-Dimethylquinolin-2(1h)-one

CAS RN

2584-47-6
Record name 1,4-Dimethyl-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2584-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108420
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Quinolinone, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYL-2-QUINOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WT6AG3ZQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

The starting 1,2-dihydro-1,4-dimethyl-2-quinolone (3) is prepared by first conjugating N-methylaniline with diketene, followed by an acid cyclization of the amide intermediate. Thus 10.0 g (0.12 moles) of diketene is added dropwise to 10.7 g (0.1 moles) of N-methylaniline and the reaction is heated at 100 ° C. for an additional 30 minutes. To the resulting mixture is added 30 mL of acetic acid and 30 mL of sulfuric acid, and the mixture is heated at 50 ° C. overnight. The reaction is worked up with water and ethyl acetate and purified on a silica gel column to yield 9.5 g of the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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